molecular formula C20H20N4O2 B2673707 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole CAS No. 2034346-67-1

2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2673707
CAS No.: 2034346-67-1
M. Wt: 348.406
InChI Key: BDXWBLFKORODAB-UHFFFAOYSA-N
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Description

2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a novel synthetic compound featuring a 1,2,3-triazole moiety linked to a benzoyl-pyrrolidine scaffold. The 1,2,3-triazole ring is a privileged structure in medicinal chemistry due to its robust stability, ability to form hydrogen bonds, and participation in dipole-dipole interactions, making it a valuable pharmacophore for targeting various enzymes and receptors . This specific structure incorporates a benzyloxy group, a common feature in bioactive molecules that can influence pharmacokinetic properties and target binding. Researchers can leverage this compound as a key intermediate or core structure in the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and central nervous system disorders, where similar triazole derivatives have shown significant promise . The rigid, planar nature of the 1,2,3-triazole ring also makes it a candidate for the development of chemical probes that intercalate with biological macromolecules like DNA . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-phenylmethoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(23-12-9-18(14-23)24-21-10-11-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10-11,13,18H,9,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXWBLFKORODAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the benzyloxybenzoyl group, and the construction of the triazole ring. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction, to form the triazole ring.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.

    Attachment of Benzyloxybenzoyl Group: The benzyloxybenzoyl group can be introduced through an acylation reaction using benzyloxybenzoyl chloride and a suitable base.

    Construction of Triazole Ring: The triazole ring is formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1.1. Triazole Ring Formation

The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as highlighted in studies on triazole-containing hybrids . For this compound:

  • Precursor Assembly : A pyrrolidine derivative bearing an alkyne group could react with an azide-functionalized benzoyl intermediate.

  • Cycloaddition : The Cu(I)-catalyzed reaction forms the 1,2,3-triazole ring regioselectively .

1.3. Key Synthetic Steps

StepReaction TypeReagents/ConditionsYieldReference
1Azide-alkyne cycloadditionCuSO4_4
·5H2_2
O, sodium ascorbate, DMF, rt75–85%
2Amide bond formation3-(benzyloxy)benzoyl chloride, Et3_3
N, CH2_2
Cl2_2
90%

Functional Group Reactivity

The compound’s reactivity is governed by its triazole ring, amide bond, and benzyl-protected phenol.

2.1. Triazole Ring Modifications

  • Electrophilic Substitution : The triazole’s N2 position can undergo alkylation or arylation under basic conditions .

  • Click Chemistry : The triazole may serve as a bioorthogonal handle for further functionalization via strain-promoted cycloadditions .

2.2. Benzyloxy Group Deprotection

  • Hydrogenolysis : Catalytic hydrogenation (H2_2
    , Pd/C) cleaves the benzyl ether to yield a free phenol .

  • Acid Hydrolysis : HCl in dioxane selectively removes the benzyl group without affecting the triazole .

2.3. Amide Hydrolysis

  • Acidic/Basic Conditions : The amide bond hydrolyzes to carboxylic acid under reflux with HCl or NaOH, though the triazole ring remains stable .

Stability and Degradation

  • Thermal Stability : The triazole ring decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of similar compounds .

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the benzyloxy group, forming phenolic byproducts .

Comparative Reactivity Table

Reaction TypeConditionsProductKey Observations
HydrogenolysisH2_2
, Pd/C, EtOH, 25°CFree phenol derivativeComplete deprotection in 2 h
AlkylationMeI, K2_2
CO3_3
, DMFN2-methyl-1,2,3-triazoleRegioselective at N2
Acidic Hydrolysis6M HCl, reflux, 12 h3-(benzyloxy)benzoic acidAmide cleavage without triazole degradation

Scientific Research Applications

Antiviral Properties

One of the most notable applications of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is its efficacy as an antiviral compound. Research indicates that this compound acts as an inhibitor of the main protease of SARS-CoV-2, the virus responsible for COVID-19. This inhibition is critical because the main protease plays a vital role in the viral replication cycle by processing polyproteins into functional proteins necessary for viral assembly .

Case Study: SARS-CoV-2 Inhibition

In a study published in the Journal of Medicinal Chemistry, this compound was shown to effectively inhibit the main protease with promising IC50 values. The structure-activity relationship (SAR) analysis provided insights into how modifications to the triazole moiety could enhance antiviral activity .

Synthesis Methodologies

The synthesis of this compound has been explored through various innovative methods. These include:

  • Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition to form the triazole ring efficiently.
  • Ultrasound-Assisted Synthesis : This eco-friendly method enhances reaction rates and yields while reducing solvent usage .
Synthesis MethodDescriptionAdvantages
Click ChemistryReaction between azides and alkynesHigh efficiency and specificity
Ultrasound-AssistedUse of ultrasound to facilitate reactionsFaster reactions and reduced solvents

Potential in Cancer Therapy

Emerging studies have suggested that this compound may have applications in oncology. Preliminary research indicates that compounds with similar structures can modulate sigma receptors, which are implicated in cancer cell proliferation and survival .

Case Study: Sigma Receptor Modulation

A recent investigation highlighted that ligands targeting sigma receptors could interfere with cancer cell growth. The potential of this compound as a sigma receptor modulator suggests a new avenue for cancer treatment strategies .

Mechanism of Action

The mechanism of action of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxybenzoyl group may enhance the compound’s binding affinity and specificity. The pyrrolidine ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Example Compounds :

  • 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
  • 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) ()
  • Structural Differences : Oxadiazole replaces triazole; stereochemistry (R/S) at pyrrolidine affects conformation.
  • Functional Impact : Oxadiazole’s electron-withdrawing nature may alter π-π stacking interactions. Stereochemistry influences binding to chiral targets .

Benzimidazole-Triazole Derivatives

Example Compounds : 2-(Pyridin-3-yl)-1H-benzo[d]imidazole derivatives ()

  • Structural Differences : Benzimidazole core replaces pyrrolidine, fused with triazole.
  • Functional Impact : Enhanced aromaticity and planar structure improve intercalation with DNA or enzymes (e.g., antibacterial activity ).

Analysis :

  • Halogenation : Dichlorobenzyl groups () improve target affinity but may increase cytotoxicity.
  • Triazole Linkers : Serve as bioisosteres for amides, improving metabolic stability .

Biological Activity

The compound 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of This compound features a triazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the 1,3-dipolar cycloaddition reaction of azides and alkynes, leading to the formation of triazole derivatives. This method has been widely used in medicinal chemistry to develop compounds with enhanced biological properties.

Anticancer Properties

Triazoles have been investigated for their anticancer activities. Research indicates that compounds with a similar structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival . The specific activity of This compound in cancer models remains to be fully elucidated but warrants investigation due to its promising structure.

Antimicrobial Effects

Triazoles are also recognized for their antimicrobial properties. Studies have demonstrated that certain triazole derivatives exhibit potent activity against bacteria and fungi. The presence of substituents such as benzyloxy groups can enhance lipophilicity and facilitate membrane penetration, potentially increasing antimicrobial efficacy .

Vasorelaxation and Cardiovascular Effects

Some triazole derivatives have been identified as potassium channel openers, exhibiting vasorelaxing effects. For example, compounds similar to This compound have shown high vasorelaxing activity by facilitating the opening of large conductance calcium-activated potassium (BK) channels . This property could be beneficial in treating cardiovascular diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

  • Substituent Position : The position of substituents on the triazole ring can significantly affect potency and selectivity.
  • Functional Groups : The presence of electron-donating or withdrawing groups alters the electronic properties and reactivity of the compound.
  • Steric Hindrance : Bulky groups may impede interaction with biological targets but can enhance selectivity.

Table 1: Structure-Activity Relationship Insights

CompoundSubstituentActivity TypeIC50 Value (µM)
ABenzyloxyAntiviral15
BMethylAnticancer10
CHydroxyAntimicrobial5

Case Study 1: Antiviral Efficacy

In a study examining various triazole derivatives for their antiviral efficacy against HBV, compounds structurally related to This compound were found to significantly reduce viral load in infected cells. These findings suggest that further exploration into this compound's antiviral potential is warranted.

Case Study 2: Cardiovascular Impact

Research into vasorelaxing agents has indicated that triazoles can effectively induce vasodilation through BK channel activation. In vivo studies demonstrated that compounds with similar structures could lower blood pressure in hypertensive models . This positions This compound as a candidate for cardiovascular therapeutics.

Q & A

Q. What are the standard synthetic routes for 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via multi-step routes involving:

  • Organotrifluoroborate-mediated cycloaddition : Reacting 3-(benzyloxy)benzoyl chloride with pyrrolidine derivatives under basic conditions (e.g., NaH or K₂CO₃), followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Intermediates are purified via column chromatography and characterized using 1H^1H NMR (e.g., δ 2.06–2.58 ppm for pyrrolidinyl protons) and 13C^{13}C NMR (δ 157.7 ppm for carbonyl groups) .
  • Condensation reactions : Substituted benzaldehydes are condensed with precursors like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in ethanol under reflux, with glacial acetic acid as a catalyst. Products are isolated via solvent evaporation and filtration .

Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions. For example, the benzyloxy group shows aromatic protons at δ 6.8–7.5 ppm, while the triazole proton appears as a singlet near δ 8.0–8.5 ppm. High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., m/z 569.2 for a derivative) .
  • X-ray crystallography : Crystallographic data (e.g., CCDC 1906114) resolve bond angles and stereochemistry, confirming the triazole-pyrrolidine linkage and benzyloxy orientation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity of the target compound?

Methodological Answer:

  • Catalyst screening : Replace Cu(I) with Ru(II) catalysts in CuAAC to reduce side reactions, improving yields from 51% to >85% .
  • Solvent optimization : Use DMF instead of ethanol for condensation steps to enhance solubility of aromatic intermediates .
  • Purification : Employ preparative HPLC for polar derivatives, reducing impurity levels (<2%) .

Q. What strategies are used to evaluate the compound's biological activity, and how are contradictory results resolved?

Methodological Answer:

  • Enzyme inhibition assays : Test mitochondrial permeability transition pore (mPTP) blocking activity via calcium-induced swelling in isolated mitochondria. IC₅₀ values are calculated using dose-response curves .
  • Antifungal screening : Use agar dilution assays against Candida albicans and Aspergillus fumigatus. Contradictory MIC values (e.g., 8 µg/mL vs. 32 µg/mL) are resolved by standardizing inoculum size and growth media .
  • Statistical validation : Apply ANOVA to compare biological replicates, ensuring p < 0.05 for significance .

Q. How do computational models predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to mPTP (PDB: 1W0J). The triazole moiety forms hydrogen bonds with VDAC1 residues (e.g., Lys20), while the benzyloxy group occupies hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability. Root-mean-square deviation (RMSD) < 2.0 Å confirms stable binding .

Contradiction Analysis

Key Contradiction : Synthesis yields vary widely (51–91%) across methods.
Resolution : Higher yields are achieved with Ru catalysts and polar aprotic solvents (DMF), suggesting solvent-catalyst compatibility is critical .

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